![molecular formula C16H17N3O3 B13466764 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline moiety fused with a piperidine-2,6-dione ring system. The presence of an amino group and a keto group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino-substituted isoindoline with a piperidine-2,6-dione derivative can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar structural features and biological activities.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anticancer properties.
Thalidomide: The parent compound from which lenalidomide and pomalidomide are derived.
Uniqueness
3-{6-amino-1-oxo-1H,2H,3H,5H,6H,7H-cyclopenta[f]isoindol-2-yl}piperidine-2,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline moiety with a piperidine-2,6-dione ring system sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(6-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c17-11-4-8-3-10-7-19(13-1-2-14(20)18-15(13)21)16(22)12(10)6-9(8)5-11/h3,6,11,13H,1-2,4-5,7,17H2,(H,18,20,21) |
InChI Key |
VBENGWFHQKGMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CC(CC4=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


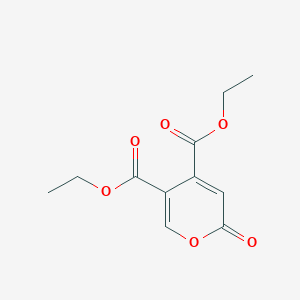
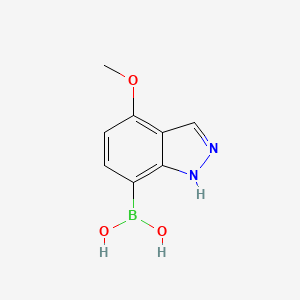

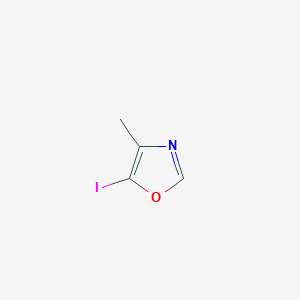
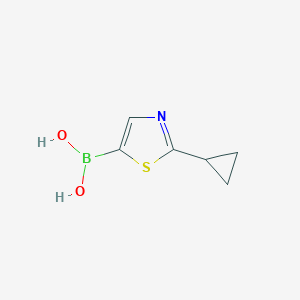

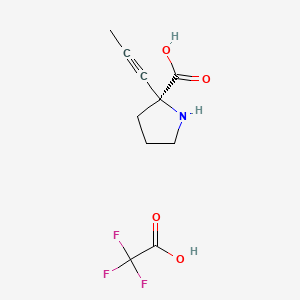

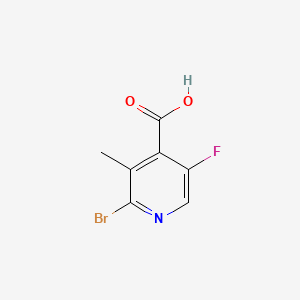


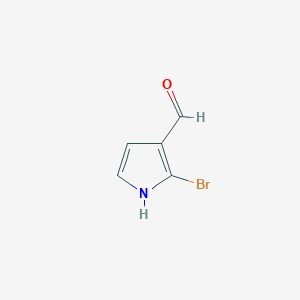
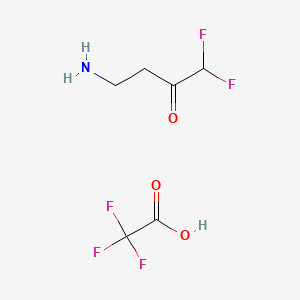
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)
